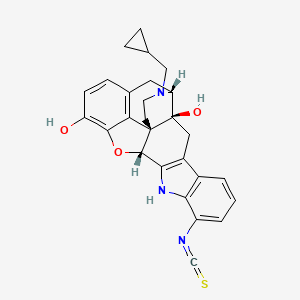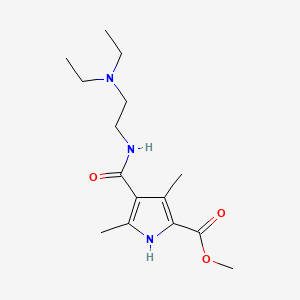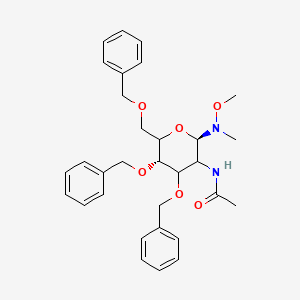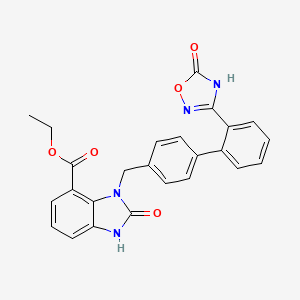
Naltrindole isothiocyanate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naltrindole isothiocyanate is a potent and selective delta opioid receptor antagonist. It is a derivative of naltrindole, which is known for its high affinity and selectivity for delta opioid receptors. This compound has been extensively studied for its potential therapeutic applications, particularly in the context of pain management and addiction treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naltrindole isothiocyanate can be synthesized through a series of chemical reactions starting from naltrindole. The primary synthetic route involves the reaction of naltrindole with thiophosgene or other isothiocyanate-generating reagents under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production of naltrindole isothiocyanate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Naltrindole isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form naltrindole and carbonyl sulfide.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve aqueous solutions and mild acidic or basic conditions.
Major Products:
Thiourea Derivatives: Formed from substitution reactions.
Naltrindole and Carbonyl Sulfide: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Naltrindole isothiocyanate has a wide range of scientific research applications:
Mecanismo De Acción
Naltrindole isothiocyanate exerts its effects by selectively binding to delta opioid receptors. This binding inhibits the receptor’s activity, thereby blocking the effects of endogenous and exogenous opioids. The compound’s mechanism involves the disruption of G-protein coupled receptor signaling pathways, leading to reduced pain perception and opioid dependence .
Comparación Con Compuestos Similares
Naltrindole: The parent compound, also a delta opioid receptor antagonist.
Phenyl Ethyl Isothiocyanate: Another isothiocyanate with different biological activities.
Sulforaphane: A well-known isothiocyanate with anticancer properties.
Uniqueness: Naltrindole isothiocyanate is unique due to its high selectivity for delta opioid receptors and its potential therapeutic applications in pain management and addiction treatment. Unlike other isothiocyanates, it specifically targets opioid receptors, making it a valuable tool in opioid research .
Propiedades
Fórmula molecular |
C27H25N3O3S |
|---|---|
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
(1S,2S,13R,21R)-22-(cyclopropylmethyl)-9-isothiocyanato-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-2,16-diol |
InChI |
InChI=1S/C27H25N3O3S/c31-19-7-6-15-10-20-27(32)11-17-16-2-1-3-18(28-13-34)22(16)29-23(17)25-26(27,21(15)24(19)33-25)8-9-30(20)12-14-4-5-14/h1-3,6-7,14,20,25,29,31-32H,4-5,8-12H2/t20-,25+,26+,27-/m1/s1 |
Clave InChI |
STOXPPZNSYPOHZ-BQRPEJFJSA-N |
SMILES isomérico |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C(=CC=C8)N=C=S |
SMILES canónico |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C(=CC=C8)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)


![(1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol](/img/structure/B13440096.png)



![[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13440134.png)



![(3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B13440150.png)

![Methyl 2-Ethoxy-1-((2'-(N-(trityloxy)carbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13440162.png)
